1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione
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Overview
Description
1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione is a compound known for its significant applications in various scientific fields This compound is characterized by its unique structure, which includes a bis(2-chloroethyl)amino group attached to a pyridazinedione core
Preparation Methods
The synthesis of 1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione typically involves multiple steps. One common method starts with the reaction of 3-hydroxy-6-methylpyridine with thiophosphoryl chloride in the presence of triethylamine and a solvent mixture of toluene and tetrahydrofuran at 50-55°C. The intermediate product is then reacted with bis(2-chloroethyl)amine hydrochloride in dry tetrahydrofuran at room temperature to yield the final compound .
Industrial production methods often involve similar synthetic routes but are optimized for larger scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cell growth and viability.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with DNA replication and cell division.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione involves its role as an alkylating agent. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking of DNA strands. This prevents DNA replication and transcription, ultimately inhibiting cell division and leading to cell death. This mechanism is similar to that of other nitrogen mustard compounds used in chemotherapy .
Comparison with Similar Compounds
1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione can be compared with other similar compounds, such as:
Properties
CAS No. |
14628-36-5 |
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Molecular Formula |
C9H13Cl2N3O2 |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)aminomethyl]-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C9H13Cl2N3O2/c10-3-5-13(6-4-11)7-14-9(16)2-1-8(15)12-14/h1-2H,3-7H2,(H,12,15) |
InChI Key |
ZKNUBXXCWDUQIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(NC1=O)CN(CCCl)CCCl |
Origin of Product |
United States |
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